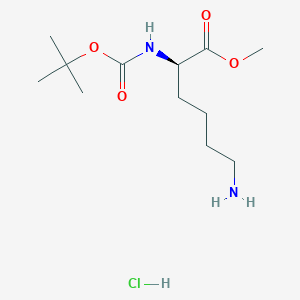
Boc-Lys-OMe.HCl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-tert-butoxycarbonyl-L-lysine methyl ester hydrochloride, commonly known as Boc-Lys-OMe.HCl, is a chemically protected form of the amino acid lysine. The tert-butoxycarbonyl group is a protective group used to prevent the amino group on lysine from reacting during the peptide chain assembly process .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-butoxycarbonyl-L-lysine methyl ester hydrochloride typically involves the following steps :
Protection of Lysine: Lysine is reacted with tert-butoxycarbonyl chloride (Boc-Cl) to form Boc-Lysine.
Esterification: Boc-Lysine is then reacted with methyl formate to produce Boc-Lysine methyl ester.
Formation of Hydrochloride Salt: Finally, Boc-Lysine methyl ester is reacted with hydrochloric acid to yield Boc-Lys-OMe.HCl.
Industrial Production Methods
Industrial production methods for N-tert-butoxycarbonyl-L-lysine methyl ester hydrochloride follow similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, precise control of reaction conditions, and purification processes to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-tert-butoxycarbonyl-L-lysine methyl ester hydrochloride undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield Boc-Lysine.
Deprotection: The tert-butoxycarbonyl group can be removed using acidic conditions to yield free lysine.
Common Reagents and Conditions
Hydrolysis: Typically involves the use of water and an acid or base catalyst.
Deprotection: Commonly uses trifluoroacetic acid (TFA) or hydrochloric acid.
Major Products Formed
Hydrolysis: Produces Boc-Lysine.
Deprotection: Produces free lysine.
Wissenschaftliche Forschungsanwendungen
N-tert-butoxycarbonyl-L-lysine methyl ester hydrochloride has several scientific research applications :
Peptide Synthesis: Used as a protected lysine derivative in solid-phase peptide synthesis to prevent unwanted side reactions.
Chemical Synthesis: Serves as a starting material or intermediate in organic synthesis.
Biological Studies: Utilized in the study of protein structure and function by incorporating it into synthetic peptides.
Wirkmechanismus
The mechanism of action of N-tert-butoxycarbonyl-L-lysine methyl ester hydrochloride primarily involves its role as a protected amino acid derivative. The tert-butoxycarbonyl group protects the amino group of lysine during peptide synthesis, preventing it from reacting with other reagents. This allows for the selective formation of peptide bonds and the assembly of complex peptide chains .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Nα-Acetyl-L-lysine methyl ester hydrochloride
- Fmoc-Lysine methyl ester hydrochloride
- Nε-Boc-L-lysine methyl ester hydrochloride
Uniqueness
N-tert-butoxycarbonyl-L-lysine methyl ester hydrochloride is unique due to its specific protective group (tert-butoxycarbonyl) and its application in peptide synthesis. This protective group is stable under basic conditions, making it suitable for use in solid-phase peptide synthesis where other protective groups might be unstable .
Eigenschaften
Molekularformel |
C12H25ClN2O4 |
|---|---|
Molekulargewicht |
296.79 g/mol |
IUPAC-Name |
methyl (2R)-6-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate;hydrochloride |
InChI |
InChI=1S/C12H24N2O4.ClH/c1-12(2,3)18-11(16)14-9(10(15)17-4)7-5-6-8-13;/h9H,5-8,13H2,1-4H3,(H,14,16);1H/t9-;/m1./s1 |
InChI-Schlüssel |
NNUQENKCQXPGJG-SBSPUUFOSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N[C@H](CCCCN)C(=O)OC.Cl |
Kanonische SMILES |
CC(C)(C)OC(=O)NC(CCCCN)C(=O)OC.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[5-Hydroxy-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate](/img/structure/B15287335.png)
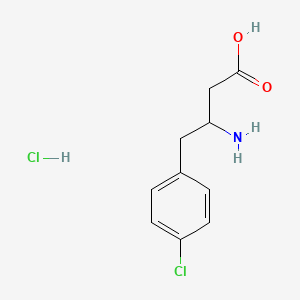
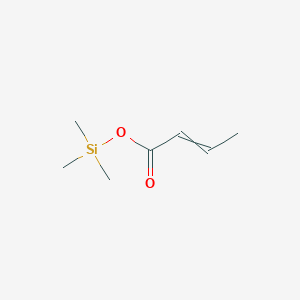
![N-(2-Aminoethyl)-2-[4-(1,1-dimethylethyl)-2,6-dimethylphenyl]acetamide Hydrochloride](/img/structure/B15287355.png)
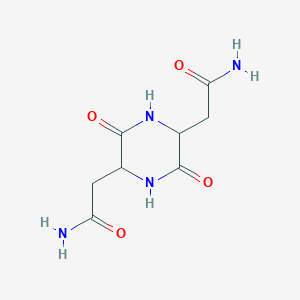
![3-[18-(2-carboxyethyl)-7,12-bis(ethenyl)-3,8,13,17,22-pentamethyl-23H-porphyrin-2-yl]propanoic acid](/img/structure/B15287370.png)
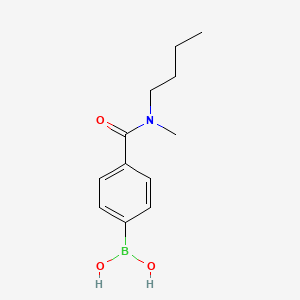
![3-[2-(4-Chloro-benzyl)-benzoimidazol-1-yl]-2-methyl-propionic acid](/img/structure/B15287375.png)
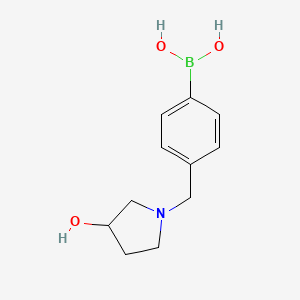
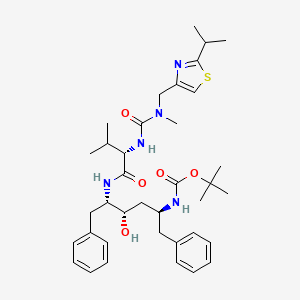
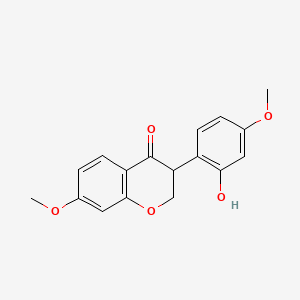
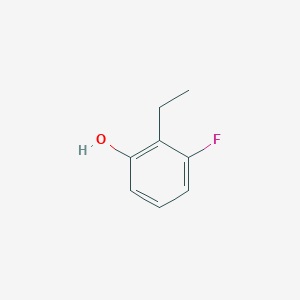

![2,2-dimethylpropanoyloxymethyl (6S,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrochloride](/img/structure/B15287415.png)
